molecular formula C25H22N2O4 B11707075 6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]

6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B11707075
M. Wt: 414.5 g/mol
InChI Key: BRICFEMJCYYVKO-UHFFFAOYSA-N
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Description

6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound belonging to the class of spiropyrans. This compound is known for its photochromic properties, meaning it can change color when exposed to light. The presence of a nitro group enhances its overall quantum yield, making it a valuable component in various photochemical systems .

Preparation Methods

The synthesis of 6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with 6-nitro-8-methoxy-2H-chromene-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene, yielding the desired spiropyran compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is primarily based on its photochromic properties. When exposed to UV light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This process involves the breaking of the C-O bond in the spiropyran ring, leading to a more planar and conjugated structure. The merocyanine form is highly colored and can revert to the colorless spiropyran form upon exposure to visible light .

Comparison with Similar Compounds

Similar compounds include other spiropyrans such as:

  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
  • 1,3,3-Trimethylindolino-6’-nitro-8’-methoxybenzopyrylspiran
  • 1,3,3-Trimethylindolino-8’-methoxy-6’-nitrobenzospiropyran

Compared to these compounds, 6-Methoxy-3’,3’-dimethyl-8-nitro-1’-phenyl-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of both methoxy and nitro groups, which enhance its photochromic properties and overall quantum yield .

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

6-methoxy-3',3'-dimethyl-8-nitro-1'-phenylspiro[chromene-2,2'-indole]

InChI

InChI=1S/C25H22N2O4/c1-24(2)20-11-7-8-12-21(20)26(18-9-5-4-6-10-18)25(24)14-13-17-15-19(30-3)16-22(27(28)29)23(17)31-25/h4-16H,1-3H3

InChI Key

BRICFEMJCYYVKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C5=CC=CC=C5)C

Origin of Product

United States

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